5-Amino-2-pyridinecarboxylic acid
Overview
Description
5-Amino-2-pyridinecarboxylic acid (APC) is a compound that belongs to the pyridinecarboxylic acid family. It is a white crystalline powder that is soluble in water and ethanol. APC has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mechanism Of Action
The mechanism of action of 5-Amino-2-pyridinecarboxylic acid is not fully understood. However, it has been suggested that 5-Amino-2-pyridinecarboxylic acid may act as an antioxidant and a scavenger of free radicals. 5-Amino-2-pyridinecarboxylic acid has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine.
Biochemical And Physiological Effects
5-Amino-2-pyridinecarboxylic acid has been shown to have various biochemical and physiological effects. For example, 5-Amino-2-pyridinecarboxylic acid has been shown to reduce oxidative stress and inflammation, which are associated with the development of various diseases. 5-Amino-2-pyridinecarboxylic acid has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the advantages of using 5-Amino-2-pyridinecarboxylic acid in lab experiments is its ability to form coordination compounds with metal ions, which can be useful in the field of catalysis. However, one of the limitations of using 5-Amino-2-pyridinecarboxylic acid is its low solubility in organic solvents, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 5-Amino-2-pyridinecarboxylic acid. One direction is to further investigate its potential applications in the field of catalysis. Another direction is to study its potential use in the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 5-Amino-2-pyridinecarboxylic acid and its biochemical and physiological effects.
Synthesis Methods
The synthesis of 5-Amino-2-pyridinecarboxylic acid can be achieved through various methods, including the reaction of 2,5-dihydroxypyridine with ammonia and carbon dioxide, or the reaction of 2,5-dichloropyridine with ammonia and carbon monoxide. Another method involves the reaction of 2,5-dimethylpyridine with sodium cyanide and carbon dioxide. The yield of 5-Amino-2-pyridinecarboxylic acid from these methods ranges from 40% to 70%.
Scientific Research Applications
5-Amino-2-pyridinecarboxylic acid has been widely used in scientific research due to its unique properties, such as its ability to form coordination compounds with metal ions and its potential applications in the field of catalysis. 5-Amino-2-pyridinecarboxylic acid has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
5-aminopyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-4-1-2-5(6(9)10)8-3-4/h1-3H,7H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJARUKOMOGTHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400359 | |
Record name | 5-Amino-2-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminopyridine-2-carboxylic acid | |
CAS RN |
24242-20-4 | |
Record name | 5-Aminopicolinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24242-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-aminopyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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